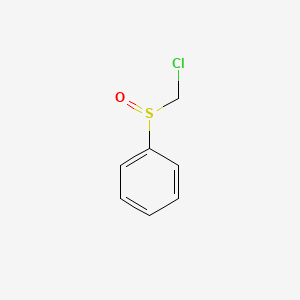

Chloromethyl phenyl sulfoxide

説明

Historical Context and Evolution of Organosulfur Chemistry

The study of organosulfur compounds, organic compounds containing a carbon-sulfur bond, has a rich history and has become an integral part of modern organic chemistry. wikipedia.orgpageplace.de The journey into this branch of chemistry began in the 19th century with the discovery of principal classes of these compounds. tandfonline.com Initially, the foul odors often associated with simple organosulfur compounds were a notable characteristic, but the field has since revealed a vast landscape of substances with diverse and crucial roles. wikipedia.org

Early investigations focused on the discovery and characterization of fundamental organosulfur compound classes. tandfonline.com Carbon disulfide (CS₂), for instance, can be considered one of the simplest sulfur-containing carbon compounds. tandfonline.com The exploration of thiols (mercaptans, R-SH) and sulfides (thioethers, R-S-R) quickly followed, with their analogy to alcohols and ethers being recognized early on, providing support for the developing type theory in chemistry. tandfonline.com The synthesis of these compounds laid the groundwork for understanding the unique properties and reactivity that the sulfur atom imparts to organic molecules. wikipedia.orgbritannica.com

Throughout the 20th century and into the 21st, the significance of organosulfur chemistry has grown exponentially. researchgate.netresearchgate.net These compounds are now recognized as ubiquitous in nature and essential for life. wikipedia.org Two of the twenty common amino acids, cysteine and methionine, are organosulfur compounds. wikipedia.org Furthermore, many life-saving antibiotics, such as penicillin and sulfa drugs, contain sulfur. wikipedia.orgpageplace.de The field has also become critical in industrial applications; for example, the removal of naturally occurring organosulfur compounds from fossil fuels is a major focus in oil refineries. wikipedia.org The development of synthetic methodologies has been a driving force, with transition-metal catalysis emerging as a powerful tool for creating complex organosulfur molecules. thieme-connect.comnih.gov This evolution from basic discovery to sophisticated application highlights the profound impact of organosulfur chemistry on science and technology. researchgate.net

Significance of Sulfoxides as Pivotal Synthetic Intermediates and Chiral Auxiliaries

Sulfoxides, characterized by a sulfinyl (>SO) functional group attached to two carbon atoms, are a cornerstone of modern synthetic organic chemistry. jchemrev.comwikipedia.org Their importance stems from their dual role as versatile synthetic intermediates and highly effective chiral auxiliaries. thieme-connect.comrsc.orgresearchgate.net The sulfoxide (B87167) group is polar and the sulfur atom can be a stereocenter if the two attached organic groups are different, making them optically stable at room temperature. wikipedia.orgillinois.edu This chirality is a key feature that has been exploited extensively in asymmetric synthesis. rsc.orgwiley-vch.de

As synthetic intermediates, sulfoxides are involved in a wide array of chemical transformations. tandfonline.comnanomaterchem.com They can be oxidized to sulfones or reduced to sulfides, allowing for the modulation of the sulfur oxidation state within a synthetic sequence. jchemrev.comresearchgate.net The α-protons of alkyl sulfoxides are acidic and can be removed by strong bases, generating α-sulfinyl carbanions which are valuable nucleophiles for forming new carbon-carbon bonds. wikipedia.org Furthermore, sulfoxides can undergo thermal elimination reactions, known as the Mislow-Evans rearrangement, to produce alkenes. whiterose.ac.uk Their utility is demonstrated in the synthesis of numerous biologically active molecules and pharmaceuticals, including anti-ulcer drugs like esomeprazole (B1671258) and the psychostimulant modafinil. mdpi.comigi-global.com

The application of enantiopure sulfoxides as chiral auxiliaries has been a major focus for over four decades, enabling the stereocontrolled synthesis of complex molecules. thieme-connect.comresearchgate.net The sulfinyl group can direct the stereochemical outcome of reactions on adjacent functional groups with high efficiency. rsc.orgillinois.edu This has been successfully applied in various asymmetric reactions, including carbon-carbon and carbon-oxygen bond formations. rsc.org The ability to install and later remove the sulfoxide group under relatively mild conditions makes it an attractive tool for transferring chirality during a synthesis. illinois.edu The development of methods for synthesizing enantiomerically enriched sulfoxides, such as the Andersen synthesis using chiral alcohols like (-)-menthol, has been crucial to their widespread use. illinois.edu

Table 1: Applications of Sulfoxides in Organic Synthesis

| Application Category | Specific Use | Example Reaction / Compound | Citation |

|---|---|---|---|

| Synthetic Intermediates | Precursors to Sulfones/Sulfides | Oxidation to sulfones, reduction to sulfides | jchemrev.comresearchgate.net |

| C-C Bond Formation | Generation of α-sulfinyl carbanions for alkylation | wikipedia.org | |

| Alkene Synthesis | Mislow-Evans rearrangement (thermal elimination) | whiterose.ac.uk | |

| Pharmaceutical Synthesis | Core structure in drugs like Esomeprazole, Modafinil | mdpi.comigi-global.com | |

| Chiral Auxiliaries | Asymmetric Synthesis | Directing group for stereoselective reactions | thieme-connect.comrsc.orgresearchgate.net |

| Stereocontrol Elements | High asymmetric induction in C-C and C-O bond formation | rsc.org |

Unique Reactivity Profile of Alpha-Halosulfoxides, with Emphasis on Chloromethyl Phenyl Sulfoxide

Within the broad class of sulfoxides, α-halosulfoxides represent a particularly reactive and synthetically valuable subgroup. tandfonline.com The presence of a halogen atom on the carbon adjacent to the sulfinyl group creates a unique reactivity profile that has been harnessed for various synthetic transformations. thieme-connect.de These compounds are generally more reactive than their unhalogenated counterparts and can participate in reactions such as nucleophilic substitutions, eliminations, and rearrangements. thieme-connect.decymitquimica.comtandfonline.com

This compound, with the chemical formula C₇H₇ClOS, is a prominent member of this class. Its reactivity is defined by the interplay between the electron-withdrawing sulfinyl group and the adjacent chloromethyl moiety. cymitquimica.com The chloromethyl group is electrophilic and can undergo nucleophilic substitution reactions. cymitquimica.com However, the reactivity of this compound in Sₙ2 reactions is notably low. For instance, it is highly resistant to reaction with potassium iodide in acetone, being at least 100 times less reactive than n-butyl chloride and about 10⁷ times less reactive than phenacyl chloride under similar conditions. acs.org This reduced reactivity is attributed to steric hindrance from the bulky sulfonyl group, analogous to the situation in neopentyl chloride. acs.org

Despite this inertness to direct substitution, the true synthetic utility of this compound lies in the reactivity of its α-sulfinyl carbanion. oup.comcdnsciencepub.com Treatment with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, readily deprotonates the methylene (B1212753) group to form a stabilized α-lithio sulfoxide. oup.comcdnsciencepub.com This carbanion serves as a potent nucleophile that can react with a variety of electrophiles, including aldehydes and ketones, to form β-hydroxy sulfoxides. oup.comcdnsciencepub.com These adducts are versatile intermediates that can be further transformed, for example, into α,β-epoxy sulfoxides. cdnsciencepub.comacs.org This reactivity has been exploited in the synthesis of more complex molecules, such as aryl 1-chlorovinyl sulfoxides, which are precursors to alkylidene carbenoids, acetylenes, and substituted olefins. nih.gov

Table 2: Comparative Reactivity of Alkyl Chlorides with Potassium Iodide in Acetone at 50°C

| Compound | Structure | Relative Rate | Citation |

|---|---|---|---|

| n-Butyl chloride | CH₃CH₂CH₂CH₂Cl | 1 | acs.org |

| Phenacyl chloride | PhCOCH₂Cl | 105,000 | acs.org |

| This compound | PhSOCH₂Cl | <0.01 | acs.org |

Structure

3D Structure

特性

IUPAC Name |

chloromethylsulfinylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClOS/c8-6-10(9)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUSVVDFUIMPKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875715 | |

| Record name | CHLOROMETHYL PHENYL SULFOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7205-94-9 | |

| Record name | [(Chloromethyl)sulfinyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7205-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((Chloromethyl)sulphinyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROMETHYL PHENYL SULFOXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(chloromethyl)sulphinyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Chloromethyl Phenyl Sulfoxide

Integrated Chlorination and Oxidation Approaches from Phenyl Sulfide (B99878) Precursors

Controlled Oxidation of Chloromethyl Phenyl Sulfide to the Sulfoxide (B87167) Stage (e.g., Hydrogen Peroxide, Peracids)

The direct oxidation of chloromethyl phenyl sulfide is a primary and well-established method for synthesizing chloromethyl phenyl sulfoxide. This approach necessitates precise control over reaction conditions to selectively oxidize the sulfide to the sulfoxide without further oxidation to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and peracids, such as meta-chloroperbenzoic acid (m-CPBA).

Hydrogen peroxide is often favored due to its environmental and economic advantages, as it produces only water as a byproduct. tandfonline.comnih.gov The reaction's efficiency can be significantly enhanced through catalysis. For instance, vanadium catalysts like vanadium trichloride (B1173362) (VCl₃) have been shown to effectively promote the selective oxidation of sulfides to sulfoxides using 30% hydrogen peroxide in solvents like tetrahydrofuran (B95107) (THF) at room temperature. tandfonline.com Under these conditions, various sulfides can be converted to their sulfoxides in good to excellent yields. tandfonline.com

Alternatively, transition-metal-free oxidation systems have been developed. A notable example involves using hydrogen peroxide in glacial acetic acid, which provides a "green" and highly selective method, yielding products in the range of 90-99%. nih.gov Optimization of this system showed that glacial acetic acid was the most effective solvent and that the reaction proceeds faster at elevated temperatures. nih.gov Careful control of the stoichiometry of the oxidant is crucial; insufficient amounts of H₂O₂ may lead to incomplete reactions. nih.gov

The general procedure for a catalyzed oxidation involves stirring the sulfide with a catalytic amount of the metal complex (e.g., VCl₃) in a suitable solvent, followed by the dropwise addition of hydrogen peroxide. tandfonline.com Upon completion, the product is typically extracted and purified via silica (B1680970) gel chromatography. tandfonline.com

Industrial Relevance and Scalability Considerations

The controlled oxidation of chloromethyl phenyl sulfide is a highly relevant industrial process due to its scalability and the high purity and yield it can achieve. The use of hydrogen peroxide as the primary oxidant is particularly advantageous for large-scale synthesis. It is an inexpensive, safe, and clean oxidant with a high effective oxygen content (up to 47%), which minimizes environmentally unfavorable by-products. tandfonline.comjchemrev.com These characteristics make it an ideal choice for sustainable and cost-effective industrial manufacturing. tandfonline.comjchemrev.com The simplicity of the procedure and the ability to achieve high yields contribute to its widespread application in the production of specialty chemicals. jchemrev.com

Electrochemical Dual-Oxidation Strategies from Sulfides

Electrochemical methods represent a modern and sustainable approach to synthesizing α-chlorosulfoxides, including this compound. researchgate.net A notable strategy is the electrochemical dual-oxidation of sulfides, which utilizes aqueous hydrochloric acid as a bifunctional reagent, serving as both the chloride source and the acid. researchgate.netscribd.com This process avoids the need for traditional, often harsh, chemical oxidants by using traceless electrons as the oxidant via anodic oxidation. rsc.org

The methodology is characterized by its broad substrate scope and high selectivity. researchgate.net In a typical setup, sodium chloride (NaCl) can be employed in a dual role as both an electrolyte and a redox mediator to prevent the oxidation of other sensitive functional groups. rsc.orgccspublishing.org.cn This metal-free electrochemical protocol is environmentally friendly, operates at ambient temperature, and often uses green solvents like an acetone/water mixture. rsc.org A key advantage is the use of cost-effective and reusable graphite (B72142) felt electrodes, which can be used multiple times without a significant loss of activity. rsc.org This method has proven to be scalable, with successful syntheses conducted on both gram and decagram scales. rsc.org Research has also demonstrated the use of a CoFe layered double hydroxide (B78521) (CoFe-LDH) anode, which achieves high yields (85–96%) and catalyst stability over multiple cycles. nih.gov

Novel Synthetic Routes via Sulfinyl Chloride and Diazo Compound Reactions

A novel and highly efficient synthesis of α-chloro sulfoxides has been developed through the reaction of sulfinyl chlorides with diazo compounds. acs.orgresearchgate.net This method has been reported to be superior for preparing many α-chloro sulfoxides, providing better yields than previously established routes like the oxidation of α-chloro sulfides or the chlorination of sulfoxides. acs.orgresearchgate.net

The reaction is particularly well-suited for the synthesis of chloromethyl sulfoxides, where diazomethane (B1218177) is used as the diazo compound. acs.org The general reaction involves treating a sulfinyl chloride with a diazoalkane. thieme-connect.de This pathway offers a distinct advantage in that it produces a single positional isomer when there are multiple sites available for chlorination. acs.orgresearchgate.net For the preparation of phenyl chloromethyl sulfoxide specifically, this method achieves a yield that is comparable to the chlorination of phenyl methyl sulfoxide. acs.orgresearchgate.netresearchgate.net The versatility of this reaction has been demonstrated through the synthesis of a number of new α-chloro sulfoxides with reported yields for the general class ranging from 47% to 99%. thieme-connect.de

Comparative Analysis of Synthetic Efficiency, Yields, and Selectivity in Preparation Pathways

The choice of synthetic route for this compound depends on factors such as desired yield, purity requirements, scalability, and environmental considerations. Each of the advanced methodologies possesses distinct advantages and disadvantages.

| Synthetic Pathway | Reagents/Conditions | Reported Yield | Selectivity | Key Advantages | Considerations |

| Controlled Oxidation | Chloromethyl phenyl sulfide, H₂O₂ or peracids, +/- catalyst (e.g., VCl₃) tandfonline.comnih.gov | High (e.g., 90-99%) nih.gov | High, but requires control | Industrially scalable, "green" oxidant (H₂O₂), cost-effective jchemrev.com | Risk of over-oxidation to sulfone if not carefully controlled |

| Electrochemical Dual-Oxidation | Sulfide, aq. HCl or NaCl, graphite electrodes researchgate.netscribd.comrsc.org | High (e.g., 85-96%) nih.gov | High diastereoselectivity and regioselectivity researchgate.net | Sustainable, metal-free, mild conditions, reusable electrodes, scalable rsc.org | Requires specialized electrochemical equipment |

| Sulfinyl Chloride + Diazo Compound | Phenylmethanesulfinyl chloride, Diazomethane acs.orgresearchgate.netthieme-connect.de | High ("Superior" to other methods for many α-chloro sulfoxides) acs.orgresearchgate.net | High; forms a single positional isomer acs.org | Excellent yields, high purity, avoids certain byproducts | Diazomethane is toxic and potentially explosive, requiring careful handling |

The controlled oxidation of chloromethyl phenyl sulfide is a robust and economically viable method for large-scale production, with hydrogen peroxide being a particularly attractive oxidant. jchemrev.com Its main challenge lies in maintaining high selectivity to avoid the sulfone byproduct.

Electrochemical dual-oxidation offers a highly selective and sustainable alternative, eliminating the need for chemical oxidants and operating under mild conditions. researchgate.netrsc.org Its scalability and the reusability of electrodes make it a promising green technology, though it requires an initial investment in electrochemical apparatus. rsc.org

The reaction between a sulfinyl chloride and a diazo compound provides an elegant route with often superior yields and high selectivity. acs.orgresearchgate.net For phenyl chloromethyl sulfoxide, the yield is comparable to that from other high-yielding methods. acs.orgresearchgate.net However, the hazardous nature of diazomethane necessitates specialized handling procedures, which may limit its applicability in some industrial settings.

Elucidation of Reactivity and Mechanistic Pathways of Chloromethyl Phenyl Sulfoxide

Nucleophilic Reactivity of the Chloromethyl Moiety

The presence of a chlorine atom on the methyl group attached to the sulfoxide (B87167) functionality allows for nucleophilic substitution reactions. However, the reactivity of this site is significantly influenced by the adjacent sulfinyl group.

The chloromethyl group of chloromethyl phenyl sulfoxide can undergo nucleophilic displacement, but it is notably less reactive than analogous alkyl halides in bimolecular nucleophilic substitution (SN2) reactions. Research has shown that the sulfinyl group imparts a marked retarding effect on this type of reaction. acs.org For instance, this compound is less reactive than n-butyl chloride toward piperidine (B6355638) in boiling benzene (B151609). acs.org This reduced reactivity is a key characteristic of the molecule, distinguishing it from simple alkyl chlorides. The mechanism for nucleophilic substitution at a carbon center can be a single-step, concerted process (SN2) where the nucleophile attacks as the leaving group departs, or a two-step process (SN1) involving the formation of a carbocation intermediate. libretexts.org Given the destabilizing nature of a potential α-sulfinyl carbocation, the SN2 pathway is more plausible, though significantly slowed by the electronic and steric effects of the phenylsulfinyl group.

Despite its somewhat attenuated reactivity in direct substitution, this compound is a valuable reagent for one-carbon homologation, a process that extends a carbon chain by a single carbon atom. It serves as a key building block in the synthesis of more complex molecules from carbonyl compounds. For example, it is used in a new method for synthesizing acetylenes from aldehydes with one-carbon homologation. semanticscholar.org This transformation involves the initial reaction of the aldehyde with the carbanion of this compound, leading to an intermediate that is subsequently converted to the alkyne.

Another significant application is the one-carbon homologation of ketones to produce α-sulfinyl ketones. researcher.life This multi-step process begins with the formation of an α-chloro-β-hydroxy sulfoxide adduct, which is then treated with a strong base to yield the target α-sulfinyl ketone. researcher.life

Carbanion Chemistry of Alpha-Sulfinyl Carbanions Derived from this compound

The protons on the carbon atom adjacent to the sulfoxide group (the α-carbon) are acidic and can be removed by a strong base to form a stabilized α-sulfinyl carbanion. This carbanion is a potent nucleophile and a cornerstone of the synthetic utility of this compound.

The formation of the α-lithio carbanion of this compound is typically achieved by deprotonation with a strong, non-nucleophilic base at low temperatures to prevent side reactions. The choice of base is critical for efficient generation of the carbanion.

Commonly used reagents include organolithium bases such as methyllithium (B1224462), n-butyllithium (n-BuLi), and t-butyllithium (t-BuLi), as well as lithium amides like lithium diisopropylamide (LDA). researcher.lifenih.gov LDA is a particularly effective reagent for this purpose. The generation is usually performed in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF), at temperatures ranging from -78 °C to 0 °C.

Table 1: Reagents and Conditions for Generating α-Lithio this compound

| Reagent | Typical Solvent | Typical Temperature |

| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C |

| t-Butyllithium (t-BuLi) | Tetrahydrofuran (THF) | -78 °C |

| Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to 0 °C |

| Methyllithium | Tetrahydrofuran (THF) | -78 °C |

This table presents typical conditions for the generation of the α-lithiated carbanion.

Once generated, the α-lithio this compound acts as a powerful nucleophile, readily attacking the electrophilic carbon of carbonyl compounds such as aldehydes and ketones. researcher.lifeacs.org This reaction is a highly efficient method for forming new carbon-carbon bonds.

The reaction between the α-sulfinyl carbanion of this compound and a ketone or aldehyde results in the formation of an α-chloro-β-hydroxy sulfoxide adduct. This addition reaction is often high-yielding, with some reactions proceeding in nearly quantitative yields. researcher.life These adducts are stable intermediates that can be isolated or used directly in subsequent synthetic steps, serving as precursors for α-sulfinyl ketones or other valuable compounds. researcher.lifeacs.org

Table 2: Synthesis of α-Chloro-β-Hydroxy Sulfoxides

| Carbonyl Compound | Product | Yield |

| Acetone | 1-Chloro-2-hydroxy-2-methyl-1-(phenylsulfinyl)propane | High |

| Cyclohexanone | 1-(1-Chloro-1-(phenylsulfinyl)methyl)cyclohexan-1-ol | ~95% |

| Benzaldehyde | 1-Chloro-2-hydroxy-1-(phenylsulfinyl)-2-phenylethane | High |

Data represents typical outcomes for the reaction of the α-lithio carbanion with various carbonyl compounds. researcher.life

Reaction of Alpha-Sulfinyl Carbanions with Carbonyl Compounds

Transformation to Alpha-Sulfinyl Ketones

The transformation of this compound into α-sulfinyl ketones represents a significant synthetic utility of this compound. One established method involves a one-carbon homologation of ketones. This process begins with the treatment of the carbanion of this compound with a ketone, which yields α-chloro-β-hydroxy sulfoxide adducts in nearly quantitative amounts. Subsequent treatment of these adducts with an excess of a strong base, such as lithium diisopropylamide, facilitates the formation of one-carbon homologated α-sulfinyl ketones. This transformation proceeds through an α-sulfinyl-β-oxido carbenoid intermediate and results in moderate to good yields of the final product. researcher.life

Another approach to synthesizing α-sulfinyl ketones involves the reaction of chloromethyl p-tolyl sulfoxide with aldehydes or methyl esters, which has been shown to produce high yields of the desired products. semanticscholar.org These α-sulfinyl ketones can then be further converted into acetylenes. semanticscholar.org The enolization of α-chloro-α-sulfinyl ketones, which are themselves synthesized from the reaction of methyl esters and this compound, provides an alternative route for generating aryl 1-chloroalkyl sulfoxides. nih.gov

The generation of an α-sulfinyl carbenoid from α-chloro sulfoxides by treatment with a base is a key step in the homologation of ketones to α-sulfinyl ketones. researcher.life This carbenoid intermediate is crucial for the subsequent reactions that lead to the formation of the target α-sulfinyl ketone. researcher.life

Carbon-Sulfur Bond Cleavage Reactions in Alkyllithium Interactions

The interaction of this compound with alkyllithium reagents can lead to two primary competing reactions: the abstraction of an α-hydrogen to form an α-lithio sulfoxide, and the cleavage of the carbon-sulfur bond. cdnsciencepub.com The latter reaction involves the exchange of one of the alkyl groups of the sulfoxide with the alkyl group from the alkyllithium reagent. cdnsciencepub.com The relative extent of these two pathways is influenced by several factors, including the structure of the sulfoxide and the nature of the alkyllithium reagent. cdnsciencepub.com

Assessment of Sulfine (B13751562) and Sulfurane Intermediates

Several mechanistic pathways have been proposed for the alkyl group exchange that occurs during the carbon-sulfur bond cleavage. One possibility involves the formation of a sulfine intermediate. However, studies have indicated that for the exchange of chloroalkyl groups in chloromethyl phenyl sulfoxides, a sulfine intermediate is unlikely. cdnsciencepub.com

Another proposed mechanism involves a pentacoordinate intermediate, specifically a sulfurane. This pathway suggests the formation of a sulfoxide-phenyllithium adduct. While this mechanism has been considered for the loss of a labeled phenyl group, there is no compelling evidence to support the intermediacy of sulfurane species in the primary exchange reactions of this compound with alkyllithiums. cdnsciencepub.com The prevailing evidence points towards a direct SN2-type displacement at the sulfur atom as the major pathway for the alkyl group exchange. cdnsciencepub.com

Influence of Alkyllithium Steric Hindrance on Displacement vs. Proton Abstraction

The steric hindrance of the alkyllithium reagent plays a crucial role in determining the outcome of its reaction with sulfoxides. cdnsciencepub.com Two concurrent reactions can occur: (a) abstraction of an α-hydrogen, leading to the formation of an α-lithio sulfoxide, and (b) exchange of one of the alkyl groups of the sulfoxide for the alkyl group of the alkyllithium. cdnsciencepub.com

The structure of both the sulfoxide (number and acidity of α-hydrogens, size of substituents) and the attacking alkyllithium (size and basicity) influences the relative amounts of each reaction. cdnsciencepub.com For instance, t-butyllithium and n-butyllithium are generally less effective for the efficient generation of α-lithio sulfoxides due to their tendency to favor the displacement reaction. cdnsciencepub.com Conversely, methyllithium or lithium diisopropylamide are better suited for proton abstraction. cdnsciencepub.com In the cleavage reaction, the group that can best stabilize a negative charge is more readily displaced, and this displacement occurs with an inversion of configuration at the sulfur atom. cdnsciencepub.com Studies have shown that the steric hindrance of the initiator can block intermolecular association during anionic polymerization, which can influence the reaction pathway. researchgate.net

Pummerer-Type Rearrangements of this compound

The Pummerer rearrangement is a characteristic reaction of sulfoxides that bear at least one α-hydrogen atom, leading to the formation of an α-functionalized sulfide (B99878). organicreactions.org This reaction can be viewed as an internal redox process where the sulfoxide group is reduced and the α-carbon is oxidized. organicreactions.org The reaction is typically initiated by an activating agent, such as an acid anhydride (B1165640). wikipedia.org

Classical Pummerer Reaction Pathways and Substrate Scope

The classical Pummerer rearrangement of an alkyl sulfoxide in the presence of an activator like acetic anhydride results in the formation of an α-acyloxy-thioether. wikipedia.org The mechanism involves the initial acylation of the sulfoxide oxygen, followed by an elimination reaction to generate a thionium (B1214772) ion intermediate. wikipedia.orgtcichemicals.com This electrophilic intermediate is then attacked by a nucleophile, such as acetate (B1210297), to yield the final product. wikipedia.org

The scope of the Pummerer reaction is broad, with various activating agents and nucleophiles being employed. Besides acetic anhydride, trifluoroacetic anhydride and trifluoromethanesulfonic anhydride are also effective activators. wikipedia.org The nucleophile is not limited to acetate; arenes, alkenes, amides, and phenols can also participate in the reaction. wikipedia.org The use of Lewis acids like TiCl4 and SnCl4 with α-acyl sulfoxides allows the reaction to proceed at lower temperatures. wikipedia.org Thionyl chloride can also be used, which generates an α-chloro-thioether. wikipedia.orgtandfonline.com

| Activating Agent | Nucleophile | Product Type | Reference |

| Acetic Anhydride | Acetate | α-Acetoxy-thioether | wikipedia.org |

| Trifluoroacetic Anhydride | Arenes, Alkenes, Amides, Phenols | α-Functionalized-thioether | wikipedia.org |

| Thionyl Chloride | Chloride | α-Chloro-thioether | wikipedia.orgtandfonline.com |

Interrupted, Extended, and Vinylogous Pummerer Variants

Beyond the classical pathway, several variants of the Pummerer reaction have been developed, expanding its synthetic utility.

The interrupted Pummerer reaction occurs when a nucleophile attacks the sulfur atom of the activated sulfoxide intermediate directly, rather than the α-carbon. acs.orgsemanticscholar.org This leads to the formation of a sulfonium (B1226848) salt and has been utilized in various synthetic applications, including the synthesis of heterocyclic compounds. bath.ac.uknih.gov This pathway is favored in the presence of a sufficiently nucleophilic additive. bath.ac.uk

The extended Pummerer reaction is observed with vinyl sulfoxides. After activation of the sulfoxide, nucleophilic addition occurs at the β-position of the vinyl group. acs.org This leads to a 1,3-functionalization of the original vinyl sulfoxide system.

The vinylogous Pummerer reaction also involves vinyl sulfoxides. In this case, deprotonation occurs at the γ-position, followed by nucleophilic attack at the same position. acs.org This results in a 1,5-functionalization relative to the sulfoxide group. Predicting the regioselectivity between α- and γ-addition can be challenging as it is highly dependent on the reaction conditions. acs.org

| Pummerer Variant | Key Feature | Resulting Product | Reference |

| Interrupted | Nucleophilic attack at sulfur | Sulfonium salt | acs.orgsemanticscholar.orgbath.ac.uk |

| Extended | Nucleophilic attack at β-position of vinyl sulfoxide | β-Functionalized sulfide | acs.org |

| Vinylogous | Deprotonation and nucleophilic attack at γ-position of vinyl sulfoxide | γ-Functionalized sulfide | acs.org |

Electrophilic Activation Strategies for Pummerer Rearrangements (e.g., Acetic Anhydride, Lewis Acids, Thionyl Chloride)

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing an alpha-hydrogen, which transforms them into α-acyloxy thioethers upon treatment with an electrophilic activating agent. For this compound, this rearrangement provides a pathway to functionalized thioethers. The reaction is initiated by the activation of the sulfoxide oxygen by an electrophile, which enhances the acidity of the α-protons and facilitates the subsequent elimination to form a key intermediate.

Acetic Anhydride: Acetic anhydride is the classic reagent used to effect the Pummerer rearrangement. wikipedia.orgtcichemicals.com The mechanism commences with the acylation of the sulfoxide oxygen atom of this compound by acetic anhydride. This step forms an acyloxysulfonium ion. The presence of the positively charged sulfur atom significantly increases the acidity of the chloromethyl protons. A base, typically the acetate ion generated in the initial acylation step, then abstracts a proton from the α-carbon. This is followed by the elimination of acetic acid to generate a highly electrophilic thionium ion intermediate. Finally, the acetate ion acts as a nucleophile, attacking the thionium ion to yield the α-acetoxy thioether product. wikipedia.orgwikiwand.com

Lewis Acids: The Pummerer rearrangement can also be promoted by the use of Lewis acids, such as titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄). wikipedia.orgchemeurope.com The role of the Lewis acid is to coordinate to the sulfoxide oxygen, which, similar to acylation, activates the sulfoxide. This coordination makes the sulfur atom more electron-deficient and enhances the acidity of the α-protons. The subsequent steps of proton abstraction and elimination proceed to form the thionium ion. The use of Lewis acids can often allow the reaction to be carried out under milder conditions, such as at lower temperatures (e.g., 0 °C), compared to the thermal conditions sometimes required with acetic anhydride alone. wikipedia.orgchemeurope.com

Thionyl Chloride: Thionyl chloride (SOCl₂) serves as another effective activating agent for the Pummerer rearrangement. wikiwand.com In this variation, thionyl chloride reacts with the sulfoxide to form a chlorosulfonium salt intermediate. This intermediate is highly reactive and readily undergoes elimination of HCl to generate the thionium ion. The chloride ion, produced in situ, then acts as the nucleophile, attacking the thionium ion to afford an α-chloro thioether as the final product. wikiwand.comacs.org This method is particularly useful when the incorporation of a chlorine atom at the α-position is desired. However, it's noteworthy that the reaction of sulfoxides with thionyl chloride can also lead to deoxygenation to the corresponding sulfide, representing a competing reaction pathway. organic-chemistry.orgnih.gov The outcome can be influenced by the reaction conditions and the substrate's structure. acs.org

| Activating Agent | Intermediate | Nucleophile | Typical Product | Reaction Conditions |

|---|---|---|---|---|

| Acetic Anhydride (Ac₂O) | Acyloxysulfonium ion | Acetate (AcO⁻) | α-Acetoxy thioether | Often requires heating |

| Lewis Acids (e.g., TiCl₄, SnCl₄) | Lewis acid-sulfoxide adduct | Counter-ion or added nucleophile | Varies with nucleophile | Can proceed at lower temperatures (e.g., 0 °C) wikipedia.orgchemeurope.com |

| Thionyl Chloride (SOCl₂) | Chlorosulfonium salt | Chloride (Cl⁻) | α-Chloro thioether | Can be performed at room temperature organic-chemistry.org |

Thionium Ion and Related Electrophilic Intermediate Characterization

The central reactive species in the Pummerer rearrangement and related reactions of this compound is the thionium ion. acs.orgmanchester.ac.uk This cation is characterized by a carbon-sulfur double bond with a positive charge on the sulfur atom. Its high electrophilicity makes it susceptible to attack by a wide range of nucleophiles. wikiwand.com The formation of the thionium ion is the pivotal step that dictates the course of the rearrangement.

The direct observation and characterization of thionium ions are often challenging due to their transient nature and high reactivity. However, their existence is strongly supported by a wealth of indirect evidence, including the nature of the products formed and mechanistic studies. The structure of the thionium ion derived from this compound is [Ph-S=CHCl]⁺.

Characterization of such reactive intermediates typically relies on spectroscopic methods under conditions that can stabilize or prolong their lifetime, such as at low temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can provide evidence for the formation of thionium ions. nih.govresearchgate.net The formation of the C=S double bond and the positive charge on the sulfur result in a significant downfield shift of the α-carbon and attached protons in the ¹³C and ¹H NMR spectra, respectively. For instance, the methylene (B1212753) group adjacent to a thionium ion has been observed at chemical shifts around δ = 3.61 ppm in ¹H NMR. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can be used to detect the characteristic C=S stretching frequency of the thionium ion. This absorption would be distinct from the S=O stretch of the starting sulfoxide.

UV/Vis Spectroscopy: Thionium ions often exhibit strong absorptions at longer wavelengths in their UV/Vis spectra, which can be used to monitor their formation and consumption. nih.gov

While specific spectroscopic data for the thionium ion derived directly from this compound is not extensively detailed in the literature, the general principles of thionium ion characterization from other sulfoxides are applicable. nih.govresearchgate.net The reactivity of this intermediate is the cornerstone of the synthetic utility of the Pummerer rearrangement, allowing for the introduction of various functional groups at the carbon alpha to the sulfur atom.

Reactions with Organometallic Reagents Beyond Simple Deprotonation

Interactions with Grignard Reagents and Sulfoxide-Metal Exchange Reactions

The reaction of this compound with Grignard reagents (RMgX) can proceed through pathways other than simple deprotonation at the α-carbon. A key transformation is the sulfoxide-metal exchange reaction. In this process, the Grignard reagent attacks the sulfur atom of the sulfoxide, leading to a displacement of one of the groups attached to the sulfur. This reaction is a powerful tool for the generation of new Grignard reagents that might be otherwise difficult to prepare.

The interaction of an aryl sulfoxide with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) can result in the exchange of the sulfoxide group for a magnesium-halogen moiety. This sulfoxide-magnesium exchange is particularly efficient and has been utilized to generate arylmagnesium reagents from diaryl sulfoxides. The reaction essentially involves the sulfoxide acting as a leaving group.

For this compound, the reaction with a Grignard reagent can lead to the formation of a new organometallic species. This reactivity is foundational for subsequent transformations, such as the generation of carbenoids.

Fritsch-Buttenberg-Wiechell (FBW) Rearrangements of Alkylidene Carbenoids Derived from 1-Chlorovinyl Sulfoxides

A significant application of the reactivity of this compound with organometallic reagents is in the synthesis of alkynes via a Fritsch-Buttenberg-Wiechell (FBW) rearrangement. This multi-step process begins with the conversion of this compound into a 1-chlorovinyl phenyl sulfoxide. These vinyl sulfoxides are readily prepared from carbonyl compounds (aldehydes and ketones) and this compound.

The 1-chlorovinyl phenyl sulfoxides then undergo a sulfoxide-magnesium exchange reaction upon treatment with a Grignard reagent, such as isopropylmagnesium chloride. This exchange generates a magnesium alkylidene carbenoid, a reactive intermediate where both a magnesium atom and a chlorine atom are attached to the same vinylic carbon.

These magnesium alkylidene carbenoids are unstable and readily undergo the FBW rearrangement. The rearrangement involves a 1,2-migration of a group (typically an aryl or alkyl group) from the adjacent carbon to the carbenoid carbon, with concomitant elimination of the magnesium and chlorine atoms. This process results in the formation of a carbon-carbon triple bond, yielding an alkyne. This sequence provides a valuable method for the one-carbon homologation of carbonyl compounds to alkynes.

| Step | Reactants | Key Intermediate | Product |

|---|---|---|---|

| 1. Vinyl Sulfoxide Formation | Carbonyl Compound + this compound | - | 1-Chlorovinyl Phenyl Sulfoxide |

| 2. Carbenoid Generation | 1-Chlorovinyl Phenyl Sulfoxide + Grignard Reagent | Magnesium Alkylidene Carbenoid | - |

| 3. FBW Rearrangement | Magnesium Alkylidene Carbenoid | - | Alkyne |

Reactivity with Trialkylboranes: Alkyl Migration and Hydrolysis Pathways

The interaction of sulfoxides with organoboranes, such as trialkylboranes (R₃B), can lead to interesting chemical transformations. While specific studies focusing exclusively on this compound are not extensively documented, the general reactivity patterns of sulfoxides with trialkylboranes can be inferred. The reaction is typically initiated by the coordination of the Lewis acidic boron atom to the Lewis basic sulfoxide oxygen.

This coordination activates the sulfoxide and can facilitate subsequent reactions. One potential pathway involves the migration of an alkyl group from the boron atom to the sulfur atom, forming a sulfonium ylide-like intermediate. Subsequent hydrolysis of this intermediate would lead to the formation of an alcohol (derived from the migrated alkyl group) and a sulfide.

Another possible pathway involves the migration of an alkyl group from the boron to the α-carbon of the sulfoxide. This would be analogous to the homologation reactions seen with other organoboranes. The specific pathway taken would likely depend on the reaction conditions and the nature of the substituents on both the sulfoxide and the trialkylborane. These reactions highlight the potential for this compound to engage in carbon-carbon and carbon-heteroatom bond-forming reactions with organoborane reagents.

Oxidative and Reductive Transformations

Oxidative Transformations: this compound can be oxidized to the corresponding sulfone, chloromethyl phenyl sulfone. This transformation involves the oxidation of the sulfur atom from the +4 to the +6 oxidation state. A variety of oxidizing agents can be employed for this purpose. Common reagents for the oxidation of sulfoxides to sulfones include peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a catalyst. mdpi.com Potassium peroxymonosulfate (B1194676) (Oxone®) is another effective reagent for this oxidation. orgsyn.org The selection of the oxidant and reaction conditions is crucial to ensure the complete oxidation to the sulfone without causing unwanted side reactions, particularly given the presence of the reactive chloromethyl group. The resulting chloromethyl phenyl sulfone is a valuable synthetic intermediate, for example, as a reagent for the synthesis of fluoroalkenes. orgsyn.org

Reductive Transformations: The reduction of this compound leads to the formation of chloromethyl phenyl sulfide. This process involves the deoxygenation of the sulfoxide group. A range of reducing agents can be used to effect this transformation. A mild and efficient method for the reduction of sulfoxides involves the use of thionyl chloride in the presence of triphenylphosphine. organic-chemistry.orgnih.gov Other systems, such as oxalyl chloride with a nucleophilic scavenger like ethyl vinyl ether, have also been reported for the reduction of sulfoxides under mild conditions. mdpi.com Additionally, various metal-based reducing systems can be employed. The choice of the reducing agent is important to achieve chemoselective reduction of the sulfoxide without affecting the chloro-substituent or the phenyl ring.

| Transformation | Starting Material | Product | Typical Reagents |

|---|---|---|---|

| Oxidation | This compound | Chloromethyl phenyl sulfone | m-CPBA, H₂O₂, Oxone® mdpi.comorgsyn.org |

| Reduction | This compound | Chloromethyl phenyl sulfide | SOCl₂/Ph₃P, Oxalyl chloride/Ethyl vinyl ether organic-chemistry.orgnih.govmdpi.com |

Selective Oxidation to Chloromethyl Phenyl Sulfone

The oxidation of the sulfoxide group in this compound to a sulfone is a common and synthetically useful transformation. This conversion can be achieved with high selectivity using a variety of strong oxidizing agents. The choice of reagent and reaction conditions is crucial to ensure complete oxidation to the sulfone without cleaving the carbon-sulfur bond or causing other side reactions.

Potassium permanganate (B83412) (KMnO₄) has been documented as an effective reagent for this transformation, converting this compound into chloromethyl phenyl sulfone quantitatively. researchgate.net Permanganate is a powerful oxidant, and its reactions with organosulfur compounds are well-established, typically proceeding cleanly for the oxidation of both sulfides and sulfoxides to sulfones. nitrkl.ac.inmdma.ch

Other oxidizing systems commonly employed for the sulfoxide-to-sulfone conversion include hydrogen peroxide, often in the presence of a catalyst, and peroxy acids. mdpi.comorganic-chemistry.org Oxone (potassium peroxymonosulfate) is another widely used, stable, and effective oxidant for converting sulfides and sulfoxides to sulfones. rsc.orggoogle.comresearchgate.net The general procedure involves treating the sulfoxide with a stoichiometric excess of the oxidizing agent in a suitable solvent system.

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous or organic solvent, often at room temperature. | researchgate.net |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous/organic solvent mixtures (e.g., methanol/water), room temperature. | rsc.orggoogle.com |

| Hydrogen Peroxide (H₂O₂) | Often requires a catalyst (e.g., NbC, TaC) and controlled stoichiometry to achieve selectivity. | mdpi.comorganic-chemistry.org |

Reduction to Chloromethyl Phenyl Sulfide

The deoxygenation of this compound to its corresponding sulfide, chloromethyl phenyl sulfide, is a reductive process that can be accomplished using various reagent systems. This transformation is valuable for accessing the sulfide derivative from the more oxidized sulfoxide.

A range of methods has been developed for the general reduction of sulfoxides. organic-chemistry.orgresearchgate.net These methods often employ metal-based reagents, silanes, or systems that generate a soft nucleophile to abstract the oxygen atom from the sulfur center. For instance, systems like aluminum-nickel chloride (Al-NiCl₂·6H₂O) have been shown to conveniently and rapidly convert alkyl aryl sulfoxides to the corresponding sulfides in high yields. researchgate.net Other effective systems include tungsten hexachloride (WCl₆) with sodium iodide or zinc powder, and combinations of triflic anhydride and potassium iodide. organic-chemistry.org

A metal-free approach involves the use of oxalyl chloride and ethyl vinyl ether. mdpi.com In this mechanism, the sulfoxide is activated by oxalyl chloride to form a highly electrophilic chlorosulfonium salt. A nucleophilic scavenger, such as ethyl vinyl ether, then removes the chlorine, leading to the formation of the sulfide. mdpi.com

| Reducing System | Typical Conditions | Reference |

|---|---|---|

| Al-NiCl₂·6H₂O | Rapid conversion, high yields. | researchgate.net |

| Oxalyl Chloride / Ethyl Vinyl Ether | Metal-free; forms a chlorosulfonium salt intermediate. | mdpi.com |

| Triflic Anhydride / Potassium Iodide | Acetonitrile, room temperature; tolerates various functional groups. | organic-chemistry.org |

| Sodium Borohydride / Iodine | Anhydrous THF; chemoselective deoxygenation. | organic-chemistry.org |

| MnBr(CO)₅ / PhSiH₃ | Toluene, reflux; efficient for diaryl, aryl alkyl, and dialkyl sulfoxides. | rsc.org |

Influence of the Phenyl Ring on Reaction Selectivity and Intermediate Stabilization

The phenyl ring attached to the sulfur atom in this compound exerts a profound influence on the compound's reactivity, selectivity, and the stability of its reaction intermediates. This influence is a combination of inductive and resonance effects that modulate the electronic environment of the sulfinyl and chloromethyl groups.

The sulfoxide group itself is strongly electron-withdrawing, which affects the adjacent chloromethyl carbon. However, the phenyl ring can engage in resonance with the sulfur atom's non-bonding electrons and d-orbitals, delocalizing electron density. This electronic interplay is critical in stabilizing intermediates formed during reactions. For example, in reactions involving the formation of an α-carbanion (by deprotonation of the chloromethyl group), the phenyl ring helps to delocalize the negative charge, thereby stabilizing this reactive intermediate. This stabilization is crucial for reactions such as stereospecific hydroxyalkylation. acs.org

Conversely, in reactions proceeding through cationic intermediates at the sulfur atom, such as the formation of sulfonium salts, the phenyl ring can stabilize the positive charge through resonance. mdpi.comresearchgate.net The formation of activated sulfoxide intermediates, potentially involving hypervalent sulfur species like sulfuranes, is also influenced by the phenyl group's ability to act as a ligand that can stabilize such structures. researchgate.net

The thermal and photochemical stability of the sulfoxide's chiral center is also noteworthy. While thermal racemization requires high temperatures, photoracemization can occur more readily, proceeding through a sulfoxide radical cation intermediate. nih.gov The phenyl ring is integral to the stability of this radical cation, facilitating the delocalization of the unpaired electron and positive charge. This demonstrates the phenyl group's role in stabilizing electronically distinct intermediates, thereby dictating the mechanistic pathways available to the molecule.

Compound Reference Table

| Compound Name | Chemical Formula | Synonym |

|---|---|---|

| This compound | C₇H₇ClOS | ((Chloromethyl)sulfinyl)benzene |

| Chloromethyl phenyl sulfone | C₇H₇ClO₂S | ((Chloromethyl)sulfonyl)benzene |

| Chloromethyl phenyl sulfide | C₇H₇ClS | (Chloromethyl)(phenyl)sulfane |

Stereochemical Control and Asymmetric Induction Via Chloromethyl Phenyl Sulfoxide

Inherent Stereochemical Specificity of Chloromethyl Phenyl Sulfoxide (B87167) Reactions

The synthetic utility of chloromethyl phenyl sulfoxide is fundamentally linked to the stereochemical stability and high degree of asymmetric induction exerted by the sulfinyl group. The sulfoxide group, with its tetrahedral geometry and the distinct steric and electronic nature of its substituents (a lone pair of electrons, an oxygen atom, a phenyl group, and a chloromethyl group), provides a well-defined chiral environment. This inherent chirality is effectively transferred during reactions involving the adjacent carbanionic center, which is readily formed by deprotonation of the α-carbon.

The stereochemical outcome of reactions involving the carbanion of this compound is governed by several factors, including the chelation control between the lithium cation, the sulfoxide oxygen, and the carbonyl oxygen of the electrophile. In reactions with carbonyl compounds, the formation of a rigid five-membered chelated transition state is often proposed. According to established stereochemical models for α-sulfinyl carbanions, the approach of the electrophile is directed to a specific face of the carbanion to minimize steric interactions. The phenyl group on the sulfur atom and the substituents on the electrophile play a crucial role in determining the facial selectivity of the attack, leading to a high degree of diastereoselectivity in the product. The configurational stability of the sulfoxide group ensures that the chirality is maintained throughout the reaction, making it a reliable chiral auxiliary.

Asymmetric Hydroxyalkylation Reactions Utilizing this compound

One of the most significant applications of this compound is in asymmetric hydroxyalkylation reactions, where its carbanion reacts with aldehydes and ketones to produce chiral β-hydroxy sulfoxides. These reactions proceed with a high degree of stereospecificity, yielding diastereomerically enriched products. The addition of the carbanion of this compound to carbonyl compounds leads to the formation of α-chloro-β-hydroxy sulfoxides in nearly quantitative yields.

The diastereoselectivity of these reactions is highly dependent on the nature of the carbonyl compound. For instance, reactions with aldehydes can be controlled to favor the formation of either syn or anti diastereomers of the resulting chlorohydrins. Subsequent treatment of these α-chloro-β-hydroxy sulfoxides with a base, such as potassium tert-butoxide, can lead to the formation of chiral α,β-epoxy sulfoxides (sulfinyloxiranes), which are valuable intermediates for the synthesis of other chiral molecules like allylic alcohols and α-amino ketones.

The following table illustrates the typical outcomes of asymmetric hydroxyalkylation reactions with representative carbonyl compounds:

| Carbonyl Compound | Product Type | Diastereomeric Ratio (syn:anti) |

| Aliphatic Aldehydes | β-Hydroxy Sulfoxide | Predominantly syn |

| Aromatic Aldehydes | β-Hydroxy Sulfoxide | Predominantly anti |

| Ketones | β-Hydroxy Sulfoxide | Good to excellent |

Note: The diastereomeric ratios are influenced by reaction conditions such as temperature and the choice of base.

Enantioselective Synthesis Applications

The ability of this compound to induce chirality has been harnessed in a wide array of enantioselective syntheses, establishing it as a valuable chiral auxiliary.

This compound and its derivatives serve as effective chiral auxiliaries in various carbon-carbon bond-forming reactions. A notable application is in the synthesis of optically active 4,4-disubstituted 2-cyclopentenones. nih.gov This process involves the conjugate addition of carbanions to 1-chlorovinyl p-tolyl sulfoxides, which are readily prepared from ketones and optically pure chloromethyl p-tolyl sulfoxide. nih.gov The high asymmetric induction from the chiral sulfinyl group dictates the stereochemistry of the newly formed stereocenter.

Furthermore, the carbanion of this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds. The stereochemical outcome of these conjugate additions is controlled by the chiral sulfoxide, leading to the formation of enantioenriched products. The sulfinyl group can later be removed reductively, making this a powerful strategy for the asymmetric synthesis of functionalized ketones and esters.

While enantiopure this compound is itself a valuable reagent, it can also serve as a starting material for the synthesis of other structurally diverse chiral sulfoxides. One approach involves the nucleophilic displacement of the chloride ion with various nucleophiles, leading to a range of α-substituted phenyl sulfoxides with retention of configuration at the sulfur center.

Another strategy involves the modification of the phenyl ring through electrophilic aromatic substitution. The directing effects of the chloromethylsulfinyl group can be utilized to introduce substituents at specific positions on the aromatic ring. Subsequent chemical transformations can then be performed on these new functional groups to generate a library of chiral sulfoxide derivatives. These methods expand the repertoire of available chiral sulfoxide-based reagents for asymmetric synthesis.

While direct applications of this compound in the total synthesis of complex polyhydroxylated natural products are not extensively documented, its utility in generating key chiral building blocks for such syntheses is significant. The asymmetric hydroxyalkylation reaction, as discussed in section 4.2, produces chiral β-hydroxy sulfoxides. These intermediates can be converted into enantiopure epoxides.

These chiral epoxides are versatile synthons that can undergo regioselective and stereoselective ring-opening reactions with a variety of nucleophiles to introduce new functional groups and stereocenters. This strategy provides access to chiral 1,2-diols and other oxygenated fragments that are common structural motifs in polyhydroxylated compounds. By carefully selecting the reaction sequence, complex stereochemical arrays found in many natural products can be constructed from the simple chiral precursors derived from this compound.

The efficacy of chloromethyl aryl sulfoxides as chiral auxiliaries is prominently demonstrated in the asymmetric total synthesis of complex organic molecules. A notable example is the synthesis of the sesquiterpene (+)-α-cuparenone, which was achieved using (R)-(-)-chloromethyl p-tolyl sulfoxide, a close analog of this compound. nih.gov

The synthesis commences with the reaction of methyl 4-methylphenyl ketone with (R)-(-)-chloromethyl p-tolyl sulfoxide to generate a chiral 1-chlorovinyl p-tolyl sulfoxide. nih.gov The key stereochemistry-defining step is the conjugate addition of cyanomethyllithium to this chiral vinyl sulfoxide. The chiral sulfinyl group directs the approach of the nucleophile, leading to a highly diastereoselective carbon-carbon bond formation. The resulting adduct undergoes a cyclization reaction to form a cyclic enaminonitrile. Subsequent acidic hydrolysis and removal of the chiral auxiliary affords the optically pure 4,4-disubstituted 2-cyclopentenone precursor, which is then converted to (+)-α-cuparenone. nih.gov This synthesis highlights the power of chiral sulfoxide chemistry to control the stereochemical outcome in the construction of challenging quaternary carbon centers.

Kinetic Resolution Methodologies for Chiral this compound Derivatives

Kinetic resolution is a crucial technique for the separation of enantiomers of chiral compounds, including sulfoxides. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a different product. For this compound and its derivatives, enzymatic kinetic resolution has been a noteworthy approach.

One specific methodology involves the use of hydrolase enzymes, such as cholesterol esterase (CE). In a study on the kinetic resolution of sulfoxides with pendant acetoxy groups, the enantioselective hydrolysis of the acetate (B1210297) in 2-(phenylsulfinyl)phenyl acetate derivatives was investigated. While changing the methyl substituent on the sulfoxide to a phenyl or n-butyl group did not significantly alter the enantioselectivity, the introduction of a chloromethyl substituent led to a slight decrease in enantioselectivity, with an enantiomeric ratio (E) of 5. oipub.com In all examined cases, cholesterol esterase preferentially hydrolyzed the acetate of the (R)-sulfoxide. oipub.com

The enantiomeric ratio (E) is a measure of the enzyme's ability to distinguish between the two enantiomers. A higher E value indicates better selectivity. The study demonstrated that while the chloromethyl group is tolerated by the enzyme, it impacts the degree of stereochemical discrimination compared to other substituents. oipub.com

Beyond enzymatic hydrolysis, other kinetic resolution strategies for chiral sulfoxides, which could be applicable to this compound derivatives, include:

Enzymatic Reduction: Methionine sulfoxide reductase A (MsrA) and DMSO reductase (DmsABC) are enzymes that can catalyze the enantioselective reduction of sulfoxides. nih.govacs.orgfrontiersin.org These non-oxidative biocatalytic methods offer an alternative to traditional oxidation-based resolutions. acs.orgfrontiersin.org Rational mutagenesis of MsrA has been employed to expand its substrate scope to include bulkier sulfoxides. acs.org

Chemical Oxidation: The oxidation of sulfoxides to sulfones can be performed enantioselectively, allowing for the separation of the unreacted sulfoxide enantiomer. rsc.org

Hydrogenative Kinetic Resolution: Rhodium complexes with phosphine-phosphite ligands have been used as catalysts for the hydrogenative kinetic resolution of racemic aryl vinyl sulfoxides, yielding both the recovered starting material and the reduced product with high enantiomeric excess. nih.gov

The choice of methodology depends on the specific structure of the this compound derivative and the desired enantiomer.

Table 1: Enzymatic Kinetic Resolution of Aryl Sulfoxide Derivatives

| Substrate Substituent (at sulfur) | Enzyme | Enantiomeric Ratio (E) | Favored Enantiomer |

|---|---|---|---|

| Methyl | Cholesterol Esterase | 10 - 25 | R |

| Phenyl | Cholesterol Esterase | 10 | R |

| n-Butyl | Cholesterol Esterase | 15 | R |

| Chloromethyl | Cholesterol Esterase | 5 | R |

Data sourced from Kazlauskas, R. J., & Serreqi, N. (1995). Kinetic resolution of sulfoxides with pendant acetoxy groups using cholesterol esterase: substrate mapping and an empirical rule for chiral phenols. Canadian Journal of Chemistry, 73(8), 1333-1342. oipub.com

Diastereoselective Control in Catalytic Reactions (e.g., Palladium-Catalyzed C-H Activation)

The chiral sulfoxide group is a powerful chiral auxiliary that can exert significant stereochemical control in various chemical transformations, including palladium-catalyzed reactions. In the context of C-H activation, the sulfoxide moiety can act as a directing group, coordinating to the palladium catalyst and positioning it in proximity to a specific C-H bond. When the sulfoxide is chiral, this coordination can occur in a diastereoselective manner, leading to the formation of a product with a preferred stereochemistry.

The principle of diastereoselective control relies on the formation of a transient, diastereomeric palladium-sulfoxide complex. The steric and electronic properties of the sulfoxide's substituents influence the geometry of this complex, favoring one diastereomeric transition state over the other. This, in turn, dictates the stereochemical outcome of the subsequent C-H functionalization step.

While specific examples detailing the diastereoselective palladium-catalyzed C-H activation of this compound itself are not extensively documented in the provided search results, the general principles can be illustrated with related systems. Chiral sulfoxides have been successfully employed as both directing groups and chiral auxiliaries in atropo-diastereoselective reactions, such as oxidative Heck reactions, acetoxylations, and arylations. acs.org In these cases, the pre-existing chirality at the sulfur atom directs the palladium catalyst to functionalize a C-H bond in a way that creates a new element of chirality (e.g., an axis of chirality in biaryls) with high diastereoselectivity. acs.org

Furthermore, chiral sulfoxides have been utilized as ligands in palladium-catalyzed asymmetric reactions. For instance, in asymmetric allylic alkylation, chiral β-amino sulfoxides can serve as effective ligands for the palladium catalyst. crossref.org The stereochemical outcome of the reaction is influenced by the formation of a diastereomeric η3-allylpalladium complex containing the chiral sulfoxide ligand. The nucleophilic attack is then directed to a specific carbon of the allyl moiety, leading to the formation of an enantioenriched product. researchgate.net The structure of the intermediate complex, particularly the orientation of the substituents on the sulfur atom, plays a crucial role in determining the facial selectivity of the nucleophilic attack. researchgate.net

The ability of the sulfoxide group to be easily removed or transformed after the C-H activation step adds to its utility as a chiral auxiliary, allowing for the synthesis of a diverse range of stereochemically enriched molecules. acs.org

Table 2: Diastereoselective Control in Palladium-Catalyzed Reactions with Chiral Sulfoxide Auxiliaries/Ligands (Representative Examples)

| Reaction Type | Chiral Sulfoxide Application | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) |

|---|---|---|

| Atropo-diastereoselective Oxidative Heck Reaction | Chiral Sulfoxide as Directing Group & Auxiliary | High d.r. reported |

| Atropo-diastereoselective Acetoxylation | Chiral Sulfoxide as Directing Group & Auxiliary | High d.r. reported |

The data in this table is illustrative of the principles of diastereoselective control exerted by chiral sulfoxides in palladium-catalyzed reactions as discussed in the cited literature. Specific values for this compound are not provided. acs.orgresearchgate.net

Applications of Chloromethyl Phenyl Sulfoxide in Advanced Organic Synthesis

Precursor for Alpha-Substituted Sulfoxides and Sulfones

The protons on the carbon adjacent to the sulfoxide (B87167) group in chloromethyl phenyl sulfoxide are acidic enough to be removed by a strong base, such as lithium diisopropylamide (LDA), to form a stabilized carbanion. This nucleophilic species can then react with various electrophiles, such as alkyl halides, to generate a range of α-substituted sulfoxides. This method provides a direct route to introduce alkyl, allyl, or benzyl (B1604629) groups at the α-position to the sulfinyl moiety.

The resulting α-substituted sulfoxides can be subsequently oxidized to the corresponding α-substituted sulfones. A variety of oxidizing agents can accomplish this transformation, including meta-chloroperoxybenzoic acid (mCPBA) and Oxone®. chemicalbook.com This two-step sequence—alkylation followed by oxidation—offers a reliable pathway to synthetically valuable α-substituted sulfones from simple starting materials. diva-portal.orgsemanticscholar.org The sulfone group is a key functional group in many biologically active molecules and serves as a versatile synthon in its own right.

Table 1: Synthesis of α-Substituted Sulfoxides and their Oxidation to Sulfones

| Electrophile (R-X) | α-Substituted Sulfoxide | Oxidizing Agent | α-Substituted Sulfone |

|---|---|---|---|

| Iodomethane | Methyl phenyl sulfoxide | mCPBA | Methyl phenyl sulfone |

| Benzyl bromide | Benzyl phenyl sulfoxide | Oxone® | Benzyl phenyl sulfone |

| Allyl bromide | Allyl phenyl sulfoxide | H₂O₂ | Allyl phenyl sulfone |

Synthetic Equivalent Strategies

This compound serves as a masked functional group, enabling synthetic strategies where it acts as an equivalent for reactive species that are otherwise difficult to generate and control.

Thiol Ester Acyl Anion Equivalents

This compound can function as a synthetic equivalent of a thiol ester acyl anion. In a strategy developed by Wemple and co-workers, the carbanion of this compound is first alkylated with an appropriate electrophile. uidaho.edu The resulting α-chloro sulfoxide is then subjected to a silicon-Pummerer rearrangement. nih.govsigmaaldrich.comrsc.org This rearrangement transforms the sulfoxide into a species that, upon hydrolysis, yields a thiol ester. This methodology effectively allows the introduction of an acyl group, mirroring the reactivity of a nucleophilic acyl anion, a notoriously challenging synthetic unit to handle directly. The sequence involves the initial C-C bond formation at the α-carbon, followed by the rearrangement and unmasking of the desired functionality.

Alpha-Methylenating Reagents and Cyclopropanation Reactions

The treatment of 1-chloroalkyl phenyl sulfoxides with Grignard reagents generates magnesium carbenoids. These intermediates have proven to be highly effective in cyclopropanation reactions. Research by Satoh et al. has demonstrated that these magnesium carbenoids react with alkenes to produce cyclopropyl (B3062369) phenyl sulfoxides in high yields. researchgate.net This transformation is a powerful method for constructing three-membered rings, which are important structural motifs in many natural products and pharmaceutical agents. The reaction proceeds under mild conditions and offers a valuable alternative to other cyclopropanation methods. The sulfinyl group in the product can be subsequently removed or transformed, further enhancing the synthetic utility of this approach.

Table 2: Cyclopropanation of Alkenes using 1-Chloroalkyl Phenyl Sulfoxide-Derived Magnesium Carbenoids

| Alkene Substrate | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| Styrene | EtMgBr | 1-Phenyl-2-(phenylsulfinyl)cyclopropane | High |

| 1-Octene | i-PrMgCl | 1-Hexyl-2-(phenylsulfinyl)cyclopropane | Good |

| Cyclohexene | t-BuMgCl | 7-(Phenylsulfinyl)bicyclo[4.1.0]heptane | High |

Reagent for Thiomethylation of O-Silylated Lactone and Ester Enolates

The related compound, chloromethyl phenyl sulfide (B99878), is utilized as a reagent for the high-yield thiomethylation of O-silylated lactone and ester enolates. uidaho.edu This reaction is a key step in the synthesis of α-methylene lactones and esters, which are classes of compounds with significant biological activity. The silyl (B83357) enol ether, a stable enol equivalent, reacts with chloromethyl phenyl sulfide to introduce the phenylthiomethyl group at the α-position. Subsequent oxidation of the sulfide to a sulfoxide, followed by thermal elimination (syn-elimination), generates the desired α-methylene group. While this application is well-documented for the sulfide, the analogous use of this compound would directly provide the α-(phenylsulfinyl)methylated product, poised for the elimination step without the need for an initial oxidation.

Construction of Functionalized Cyclic Systems

This compound is instrumental in the synthesis of functionalized cyclic compounds, particularly those containing a ketone functionality adjacent to a sulfinyl group.

Synthesis of Alpha-Sulfinyl Ketones

A robust method for the synthesis of α-sulfinyl ketones involves the one-carbon homologation of ketones using this compound. The process begins with the deprotonation of this compound to form its carbanion. This anion then adds to a ketone or aldehyde, yielding an α-chloro-β-hydroxy sulfoxide adduct. Treatment of this adduct with an excess of a strong base, such as lithium diisopropylamide, induces a rearrangement via an α-sulfinyl-β-oxido carbenoid intermediate. This rearrangement results in the formation of a one-carbon homologated α-sulfinyl ketone. This reaction is particularly useful for expanding cyclic ketones into the next higher ring size with concomitant introduction of the α-sulfinyl group.

Table 3: One-Carbon Homologation of Ketones to α-Sulfinyl Ketones

| Ketone Substrate | Base | Product | Yield (%) |

|---|---|---|---|

| Cyclohexanone | LDA | 2-(Phenylsulfinyl)cycloheptanone | 75 |

| Cyclopentanone | LDA | 2-(Phenylsulfinyl)cyclohexanone | 80 |

| Acetophenone | LDA | 1-Phenyl-2-(phenylsulfinyl)propan-1-one | 65 |

| Propiophenone | LDA | 1-Phenyl-2-(phenylsulfinyl)butan-1-one | 68 |

Formation of Aryl 1-Chlorovinyl Sulfoxides and Derived Acetylenic Compounds

A significant application of these intermediates is their conversion into acetylenic compounds (alkynes). This is accomplished through a process involving a sulfoxide-metal exchange followed by a 1,2-rearrangement. semanticscholar.org When aryl 1-chlorovinyl sulfoxides are treated at low temperatures with organometallic reagents, such as alkyllithiums or Grignard reagents, an alkylidene carbenoid is generated. This reactive intermediate then undergoes a Fritsch–Buttenberg–Wiechell (FBW) rearrangement to furnish the corresponding alkyne. This method provides a reliable pathway for one-carbon homologation of carbonyl compounds into acetylenes.

| Step | Starting Material(s) | Reagent(s) | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Ketone/Aldehyde + this compound | Base (e.g., LDA) | Aryl 1-chlorovinyl sulfoxide | Sulfoxide addition & elimination |

| 2 | Aryl 1-chlorovinyl sulfoxide | Organometallic Reagent (e.g., R-Li) | Alkylidene carbenoid | Sulfoxide-metal exchange |

| 3 | Alkylidene carbenoid | - | Acetylenic compound (Alkyne) | Fritsch–Buttenberg–Wiechell Rearrangement |

Preparation of Functionalized 2-Cyclopentenones

The derivatives of this compound are instrumental in synthesizing functionalized 2-cyclopentenone rings, which are core structures in many biologically active compounds. The strategy involves the use of 1-chlorovinyl p-tolyl sulfoxides, which are readily prepared from ketones and chloromethyl p-tolyl sulfoxide. doi.org

The key step is a conjugate addition of a carbanion to the 1-chlorovinyl p-tolyl sulfoxide. For instance, the reaction with cyanomethyllithium (the carbanion of acetonitrile) leads to the formation of cyclic enaminonitriles in high yields. researchgate.net Subsequent acidic hydrolysis of these enaminonitrile intermediates results in the formation of 4,4-disubstituted 2-cyclopentenones. researchgate.net A further extension of this methodology allows for the synthesis of 2,4,4-trisubstituted 2-cyclopentenones. doi.org

This synthetic route is particularly powerful because it can be adapted for asymmetric synthesis. By starting with an optically pure enantiomer of chloromethyl p-tolyl sulfoxide, it is possible to produce optically pure 4,4-disubstituted 2-cyclopentenones. researchgate.netnii.ac.jp This has been successfully applied to the asymmetric total synthesis of natural products like (+)-α-cuparenone. researchgate.netnii.ac.jp

| Step | Reactant | Reagent | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Chlorovinyl p-tolyl sulfoxide | Cyanomethyllithium | Cyclic enaminonitrile |

| 2 | Cyclic enaminonitrile | Acid (e.g., H₃PO₄) | 4,4-Disubstituted 2-cyclopentenone |

Utility in Vicarious Nucleophilic Substitution (VNS) Reactions

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. wikipedia.org This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. wikipedia.orgorganic-chemistry.org The key feature of the nucleophile is that the carbanionic center must bear a leaving group. organic-chemistry.org

While the archetypal reagent for VNS reactions is chloromethyl phenyl sulfone, the underlying principle is relevant to sulfoxide chemistry. organic-chemistry.orgkuleuven.be In a VNS reaction, a carbanion is generated from a precursor like chloromethyl phenyl sulfone by treatment with a strong base. organic-chemistry.orgkuleuven.be This carbanion then adds to an electron-deficient ring (such as a nitroarene) at a position bearing a hydrogen atom (typically ortho or para to the nitro group). organic-chemistry.org The resulting intermediate, a σ-adduct, then undergoes a base-induced β-elimination of an acid (e.g., HCl), which restores aromaticity and results in the net substitution of hydrogen. organic-chemistry.org